![molecular formula C10H15NO B13154058 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13154058.png)
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)bicyclo[221]heptane-2-carbonitrile is a bicyclic compound with a unique structure that includes a methoxymethyl group and a carbonitrile group attached to a bicyclo[221]heptane framework
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile typically involves the following steps:
Formation of the Bicyclic Framework: The bicyclo[2.2.1]heptane structure can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Methoxymethyl Group: This can be achieved through a nucleophilic substitution reaction where a suitable leaving group on the bicyclic framework is replaced by a methoxymethyl group.
Addition of the Carbonitrile Group: The carbonitrile group can be introduced via a cyanation reaction, often using reagents such as sodium cyanide or potassium cyanide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
化学反应分析
Types of Reactions
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonitrile group can be reduced to form primary amines.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to a biological response. The methoxymethyl and carbonitrile groups can participate in various chemical interactions, influencing the compound’s reactivity and binding properties.
相似化合物的比较
Similar Compounds
Bicyclo[2.2.1]heptane-2-carbonitrile: Lacks the methoxymethyl group, making it less versatile in certain reactions.
2-Methylbicyclo[2.2.1]heptane: Lacks both the methoxymethyl and carbonitrile groups, resulting in different chemical properties and reactivity.
Uniqueness
2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile is unique due to the presence of both the methoxymethyl and carbonitrile groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable intermediate in the synthesis of complex molecules and a versatile compound for various applications.
属性
分子式 |
C10H15NO |
|---|---|
分子量 |
165.23 g/mol |
IUPAC 名称 |
2-(methoxymethyl)bicyclo[2.2.1]heptane-2-carbonitrile |
InChI |
InChI=1S/C10H15NO/c1-12-7-10(6-11)5-8-2-3-9(10)4-8/h8-9H,2-5,7H2,1H3 |
InChI 键 |
KOGIFZXYJBLEDZ-UHFFFAOYSA-N |
规范 SMILES |
COCC1(CC2CCC1C2)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




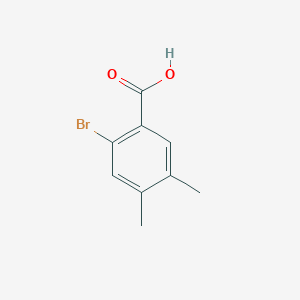

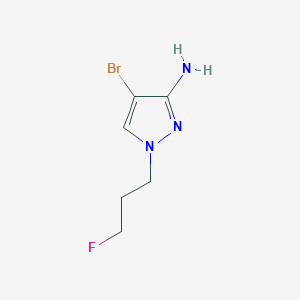
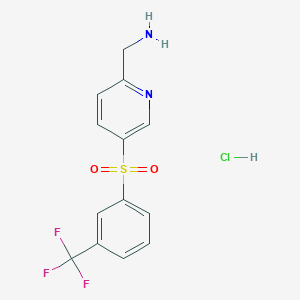
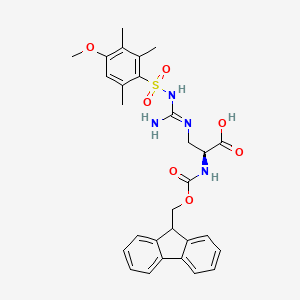

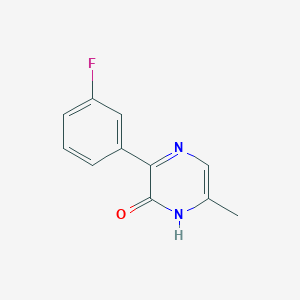
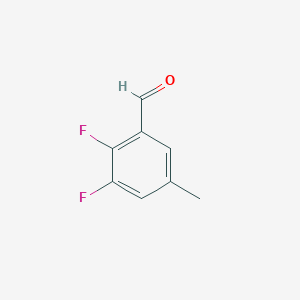
![3-Phenyl-9-propyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13154010.png)

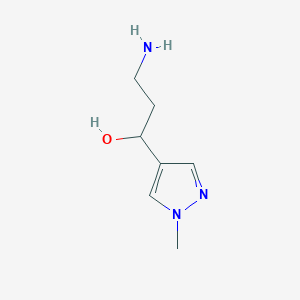
![3,3'-Dimethyl[2,2'-binaphthalene]-1,1'-diol](/img/structure/B13154041.png)
